molecular formula C11H11NO4 B2728758 1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester CAS No. 240799-06-8

1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester

Cat. No. B2728758
CAS RN: 240799-06-8
M. Wt: 221.212
InChI Key: OOMMNKRJFWPENM-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolizine derivative with two carboxylic acid groups and two methyl ester groups attached to the pyrrolizine ring. The synthesis method of 1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester is complex, and its mechanism of action and physiological effects are still being investigated.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to "1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester" have been a focus of research. For instance, Kajiwara et al. (1993) revised the structure of a delta-aminolevulinic acid derivative, indicating the complexity and diversity of pyrrolizine derivatives in chemical synthesis and analysis (Kajiwara et al., 1993). Similarly, Johnson and Jones (1972) explored reactions between 3H-pyrrolizines and acetylenedicarboxylic esters, contributing to the knowledge of pyrrolizine reactivity and potential synthetic applications (David W. Johnson & G. Jones, 1972).

Chemical Reactivity and Molecular Interaction

The chemical reactivity and molecular interaction of pyrrolizine derivatives have been subjects of interest. Research by Rawat and Singh (2014) on pyrrole hydrazide–hydrazone derivatives provides insights into the spectral analysis, structural elucidation, and chemical reactivity through experimental studies and quantum chemical calculations (Poonam Rawat & R. N. Singh, 2014). These studies underscore the significance of pyrrolizine derivatives in understanding molecular structure and interaction.

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and evaluation of antileukemic activity of pyrrolizine derivatives have been documented. Anderson and Corey (1977) discussed the treatment of N-acylproline derivatives leading to compounds with significant antileukemic activity, showcasing the potential therapeutic applications of pyrrolizine compounds (W. Anderson & P. Corey, 1977).

Advanced Materials and Chemical Engineering

Pyrrolizine derivatives also find applications in the development of advanced materials and in chemical engineering processes. For example, the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides by Huang et al. (2016) demonstrate the use of pyrrolizine structures in creating new spin labels for electron spin resonance (ESR) spectroscopy, which is crucial for studying molecular distances in materials science (Shengdian Huang et al., 2016).

properties

IUPAC Name

dimethyl 1H-pyrrolizine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)8-6-7-4-3-5-12(7)9(8)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMMNKRJFWPENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=C2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester

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